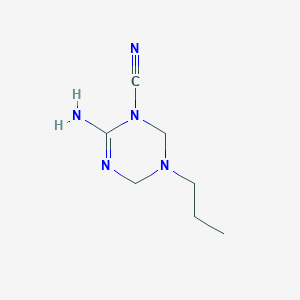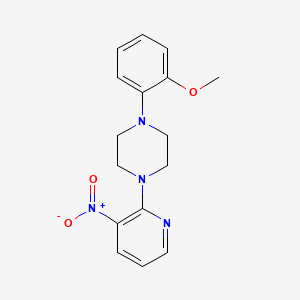![molecular formula C16H19N3O5 B14945744 4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a pyrazole ring substituted with a 3,4-dimethoxybenzoyl group and a butanoic acid moiety
准备方法
The synthesis of 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps:
Formation of the 3,4-dimethoxybenzoyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride.
Synthesis of the pyrazole derivative: The pyrazole ring can be synthesized by reacting hydrazine with a suitable diketone.
Coupling reaction: The 3,4-dimethoxybenzoyl chloride is then reacted with the pyrazole derivative to form the 3,4-dimethoxybenzoyl-pyrazole intermediate.
Formation of the final product: The intermediate is then reacted with butanoic acid under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl group, leading to the formation of various derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common reagents used in these reactions include thionyl chloride, hydrazine, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or reagent in various biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: It may be used in the development of new catalysts, coatings, or other industrial products.
作用机制
The mechanism of action of 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds to 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid include:
3,4-Dimethoxybenzoic acid: A simpler compound with similar functional groups but lacking the pyrazole and butanoic acid moieties.
Methicillin: A penicillin derivative with a 2,6-dimethoxybenzoyl group, used as an antibiotic.
3,4-Dimethoxybenzylamine: Another related compound with a benzylamine group instead of the pyrazole and butanoic acid moieties.
The uniqueness of 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs .
属性
分子式 |
C16H19N3O5 |
|---|---|
分子量 |
333.34 g/mol |
IUPAC 名称 |
4-[4-[(3,4-dimethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C16H19N3O5/c1-23-13-6-5-11(8-14(13)24-2)16(22)18-12-9-17-19(10-12)7-3-4-15(20)21/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,22)(H,20,21) |
InChI 键 |
BOTXBTKRFQIAGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B14945669.png)
![Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate](/img/structure/B14945677.png)
![1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14945684.png)
![1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea](/img/structure/B14945686.png)


![Thiourea, N-(2,3-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-](/img/structure/B14945718.png)
![Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B14945726.png)
![4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B14945732.png)
![6-(2-aminophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14945739.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
